4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with methoxy, methyl, and formyl groups.
Mechanism of Action
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors, which could potentially be a mode of action for this compound .
Biochemical Pathways
Thiazole derivatives have been known to undergo reactions such as the Baylis–Hillman reaction , which could potentially affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Thiazoles are known to be formyl synthons . They can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is not well-studied. Thiazoles are known to undergo various reactions. For example, 2-Thiazolecarboxaldehyde undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended storage conditions .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylthiazole with methanol in the presence of a base to introduce the methoxy group, followed by formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid.
Reduction: 4-Methoxy-5-methyl-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials
Comparison with Similar Compounds
4-Methyl-5-ethylthiazole: Similar structure but with an ethyl group instead of a methoxy group.
2-Amino-5-methylthiazole: Contains an amino group instead of a methoxy group.
4-Methoxy-2-methylthiazole: Similar structure but with the methyl and methoxy groups in different positions
Uniqueness: 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-6(9-2)7-5(3-8)10-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOZDWUXNUOJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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